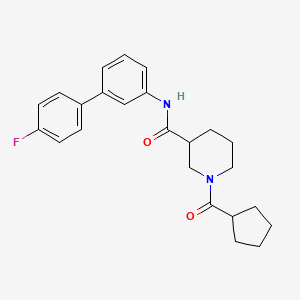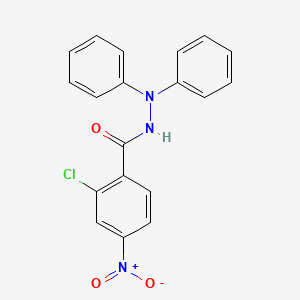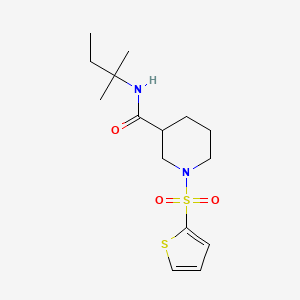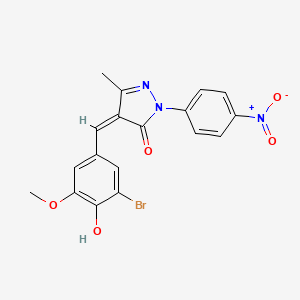
1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has shown potential in the treatment of several neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide exerts its effects by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which can have therapeutic effects in several neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on GABAergic neurotransmission, this compound has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide for lab experiments is its high selectivity for GABA-AT. This allows for more precise manipulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for addiction. This compound has shown promising results in preclinical studies for the treatment of cocaine addiction, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for epilepsy. While this compound has shown anticonvulsant activity in animal models of epilepsy, further research is needed to determine its safety and efficacy in humans. Finally, there is interest in exploring the potential of this compound for the treatment of other neurological and psychiatric disorders, such as anxiety and depression.
Synthesemethoden
1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the preparation of the piperidinecarboxylic acid, the coupling of the biphenyl-3-ylamine to the piperidinecarboxylic acid, and the introduction of the cyclopentylcarbonyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and anxiety. In a study published in the Journal of Medicinal Chemistry, this compound was shown to have anticonvulsant activity in several animal models of epilepsy, including the maximal electroshock seizure test and the 6-Hz psychomotor seizure test. This compound has also been shown to reduce cocaine self-administration in rats, suggesting its potential as a treatment for cocaine addiction. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2/c25-21-12-10-17(11-13-21)19-7-3-9-22(15-19)26-23(28)20-8-4-14-27(16-20)24(29)18-5-1-2-6-18/h3,7,9-13,15,18,20H,1-2,4-6,8,14,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDJRWWJQGDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5984717.png)

![8-methyl-2-(1-piperidinyl)-4-(3-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B5984726.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5984734.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5984741.png)
![4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5984743.png)
![2-[(2,3-dimethylphenyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5984752.png)

![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B5984776.png)
![4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid](/img/structure/B5984784.png)
![N,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5984790.png)

![7-(3-methylbenzyl)-2-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984826.png)
